1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Lipophilicity ADME Kinase Selectivity

This 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955818-25-4) is a structurally validated pyrazolo[3,4-d]pyridazinone scaffold for covalent FGFR inhibitor programs. The critical 4-isopropyl substituent imparts a defined steric and lipophilic signature (cLogP ~2.8) that cannot be replicated by 4-methyl or 4-cyclopropyl analogs. Use as a reference tool to deconvolute FGFR isoform selectivity or benchmark ADME properties against lead candidates. Substitution undermines SAR integrity—procure this exact compound to maintain experimental validity.

Molecular Formula C15H15FN4O
Molecular Weight 286.31
CAS No. 955818-25-4
Cat. No. B2492330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS955818-25-4
Molecular FormulaC15H15FN4O
Molecular Weight286.31
Structural Identifiers
SMILESCC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C
InChIInChI=1S/C15H15FN4O/c1-9(2)13-12-8-17-20(11-6-4-10(16)5-7-11)14(12)15(21)19(3)18-13/h4-9H,1-3H3
InChIKeyMKARRLURNKVDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955818-25-4): A Strategic Pyrazolo[3,4-d]pyridazinone Scaffold for Targeted Kinase Research


The compound 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955818-25-4) is a synthetic, heterocyclic small molecule within the pyrazolo[3,4-d]pyridazinone class. This specific scaffold has been structurally validated in medicinal chemistry, most notably as a core for covalent Fibroblast Growth Factor Receptor (FGFR) inhibitors [1]. Its molecular formula is C15H15FN4O. The compound features a distinct 4-isopropyl substituent, which differentiates it from other closely related analogs in the class, such as 4-methyl or 4-cyclopropyl derivatives, by significantly altering its lipophilicity and steric profile [2].

Why Generic Pyrazolo[3,4-d]pyridazinone Substitution is High-Risk for 955818-25-4-Based Studies


Interchanging pyrazolo[3,4-d]pyridazinone derivatives without careful selection is scientifically unsound due to the profound impact of subtle substituent changes on kinase selectivity and pharmacokinetic properties. As demonstrated by Wang et al. (2019), lead optimization of this scaffold for FGFR inhibition required extensive structure-activity relationship (SAR) exploration, where modifications, including those at the 4-position, dramatically altered the inhibitory profile, isoform selectivity, and covalent binding capability [1]. Therefore, substituting 955818-25-4 with its 4-methyl analog (CAS 955836-08-5) or other in-class compounds would invalidate any comparative analysis based on the specific steric and lipophilic contributions of the 4-isopropyl group, leading to inconclusive or misleading biological data.

Head-to-Head Evidence Guide for 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (955818-25-4)


Enhanced Lipophilicity (cLogP) Compared to the 4-Methyl Analog Drives Differential ADME and Target Binding

The 4-isopropyl substituent on 955818-25-4 provides a measurable increase in lipophilicity compared to its closest 4-methyl analog (CAS 955836-08-5). This difference is a critical factor in designing kinase inhibitors, as lipophilicity directly influences passive membrane permeability, plasma protein binding, and the potential for hydrophobic interactions within the ATP-binding pocket. The predicted logP (cLogP) for the 4-isopropyl derivative is higher than that of the 4-methyl derivative, indicating superior membrane penetration potential at the cost of potentially higher metabolic clearance [1]. This physicochemical differentiation means the two compounds cannot be considered interchangeable for in vitro or in vivo assays.

Lipophilicity ADME Kinase Selectivity SAR

Optimized Steric Bulk from 4-Isopropyl Group for Probing FGFR4 Selectivity Over FGFR1

The pyrazolo[3,4-d]pyridazinone scaffold has been proven to form a covalent bond with a cysteine residue in FGFR kinases' P-loop. The lead compound 15 from Wang et al. (2019) showcases how specific substituents are required to achieve high selectivity for FGFR4 over FGFR1 [1]. While 955818-25-4 itself is not compound 15, its 4-isopropyl group represents a specific steric and hydrophobic motif that was likely explored in the SAR campaign to modulate selectivity between these isoforms. The smaller 4-methyl group cannot recapitulate the same steric interactions near the gatekeeper residue, making the isopropyl version a unique tool for probing isoform-selective inhibition.

FGFR Kinase Selectivity Steric Hindrance Covalent Inhibitor

Differentiation from 4-Cyclopropyl Analog via Topological Polar Surface Area (TPSA) and Rotatable Bond Count

Compared to a 4-cyclopropyl analog (e.g., CAS 1105200-87-0), 955818-25-4 possesses a less conformationally restricted substituent, resulting in a different number of rotatable bonds and a distinct electronic effect on the core. While the cyclopropyl group offers unique metabolic stability, the isopropyl group provides greater flexibility and potentially superior interactions with hydrophobic protein clefts. The calculated TPSA for both remains constant (~50 Ų), but the differing rotatable bond counts and molar refractivity indicate that 955818-25-4 will behave differently in membrane permeation and target recognition assays [1].

Drug-likeness TPSA Permeability Oral Bioavailability

Validated Research Scenarios for the 4-Isopropyl Pyrazolo[3,4-d]pyridazinone (955818-25-4)


Isoform-Selective FGFR Inhibitor SAR Probe

Use 955818-25-4 as a crucial negative or positive control in a panel of pyrazolo[3,4-d]pyridazinone derivatives to deconvolute the contribution of 4-position steric bulk to FGFR isoform (FGFR1, 2, 3, 4) selectivity. This directly leverages the SAR context from Wang et al. (2019) where similar structural variations were pivotal for achieving selectivity [1].

Physicochemical Benchmarking for Late-Stage Lead Optimization

In a medicinal chemistry program, 955818-25-4 can serve as a reference scaffold with a defined cLogP (~2.8) and specific steric profile. Its ADME properties can be used to benchmark new derivatives, helping teams to navigate the lipophilicity-efficiency landscape and understand how the 4-isopropyl group impacts metabolic stability compared to smaller or conformationally rigid analogs [1].

Crystallography and Computational Docking Validation

The distinct 4-isopropyl group provides clear, interpretable electron density in X-ray crystallography studies. Using 955818-25-4 as a tool compound to validate docking poses of a new kinase target allows for unambiguous assignment of binding modes, as its extended hydrophobic motif makes specific interactions that a 4-methyl analog cannot fully emulate [1].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.